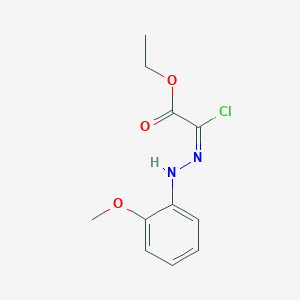
Ethyl (Z)-2-Chloro-2-(2-(2-methoxyphenyl)hydrazineylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’Ethyl (Z)-2-Chloro-2-(2-(2-méthoxyphényl)hydrazinyllidène)acétate est un composé organique qui appartient à la classe des hydrazones. Ce composé est caractérisé par la présence d’un groupe hydrazinyllidène lié à un ester éthylique, avec un atome de chlore et un groupe méthoxyphényle comme substituants.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’Ethyl (Z)-2-Chloro-2-(2-(2-méthoxyphényl)hydrazinyllidène)acétate implique généralement la réaction du 2-chloroacétate d’éthyle avec la 2-méthoxyphénylhydrazine. La réaction est effectuée sous reflux en présence d’un solvant approprié tel que l’éthanol ou le méthanol. Le mélange réactionnel est chauffé pour faciliter la formation de la liaison hydrazone, suivie d’étapes de purification pour isoler le produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production. De plus, la mise en œuvre de principes de chimie verte, tels que le recyclage des solvants et la minimisation des déchets, peut rendre la synthèse industrielle plus durable.
Analyse Des Réactions Chimiques
Types de réactions
L’Ethyl (Z)-2-Chloro-2-(2-(2-méthoxyphényl)hydrazinyllidène)acétate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe hydrazone en hydrazine ou d’autres formes réduites.
Substitution : L’atome de chlore peut être substitué par d’autres nucléophiles, conduisant à une variété de produits substitués.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO₄) et le peroxyde d’hydrogène (H₂O₂).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l’hydrure de lithium et d’aluminium (LiAlH₄) sont généralement utilisés.
Substitution : Des nucléophiles comme les amines, les thiols et les alcoolates peuvent être utilisés dans des conditions basiques ou neutres pour réaliser des réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes ou des cétones, la réduction peut produire des hydrazines et les réactions de substitution peuvent donner lieu à une large gamme de dérivés substitués.
Applications de la recherche scientifique
L’Ethyl (Z)-2-Chloro-2-(2-(2-méthoxyphényl)hydrazinyllidène)acétate présente plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques et d’hétérocycles plus complexes.
Biologie : Investigated pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme un candidat médicament potentiel en raison de ses caractéristiques structurales uniques et de ses activités biologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
Ethyl (Z)-2-Chloro-2-(2-(2-methoxyphenyl)hydrazineylidene)acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de l’Ethyl (Z)-2-Chloro-2-(2-(2-méthoxyphényl)hydrazinyllidène)acétate implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe hydrazone peut former des liaisons covalentes avec des sites nucléophiles dans les molécules biologiques, conduisant à la modulation de leur activité. De plus, les caractéristiques structurales du composé lui permettent d’interagir avec diverses enzymes et récepteurs, influençant les processus cellulaires et les voies de signalisation.
Comparaison Avec Des Composés Similaires
L’Ethyl (Z)-2-Chloro-2-(2-(2-méthoxyphényl)hydrazinyllidène)acétate peut être comparé à d’autres composés similaires, tels que :
Ethyl (Z)-2-Chloro-2-(2-(2-hydroxyphényl)hydrazinyllidène)acétate : Structure similaire mais avec un groupe hydroxy au lieu d’un groupe méthoxy.
Ethyl (Z)-2-Chloro-2-(2-(2-nitrophényl)hydrazinyllidène)acétate : Contient un groupe nitro au lieu d’un groupe méthoxy.
Ethyl (Z)-2-Chloro-2-(2-(2-aminophényl)hydrazinyllidène)acétate : Comporte un groupe amino au lieu d’un groupe méthoxy.
Ces composés partagent des structures de base similaires mais diffèrent dans leurs substituants, ce qui peut influencer considérablement leur réactivité chimique et leurs activités biologiques. La présence de différents groupes fonctionnels peut entraîner des variations dans leurs interactions avec les cibles moléculaires et leur efficacité globale dans diverses applications.
Propriétés
Formule moléculaire |
C11H13ClN2O3 |
|---|---|
Poids moléculaire |
256.68 g/mol |
Nom IUPAC |
ethyl (2E)-2-chloro-2-[(2-methoxyphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-6-4-5-7-9(8)16-2/h4-7,13H,3H2,1-2H3/b14-10+ |
Clé InChI |
QDCITVVCZQZNDM-GXDHUFHOSA-N |
SMILES isomérique |
CCOC(=O)/C(=N\NC1=CC=CC=C1OC)/Cl |
SMILES canonique |
CCOC(=O)C(=NNC1=CC=CC=C1OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759068.png)
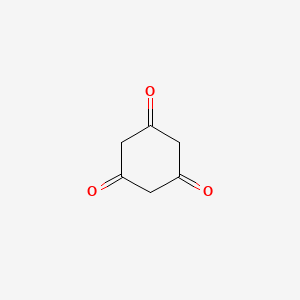
![5-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11759085.png)
![Isopropyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11759092.png)

![5,6-Dihydro-4H-cyclopenta[d]oxazol-6-ol](/img/structure/B11759123.png)
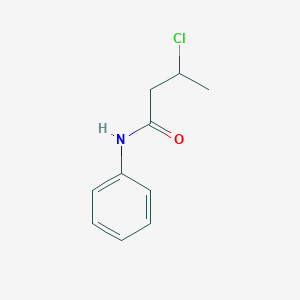
![6-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11759132.png)
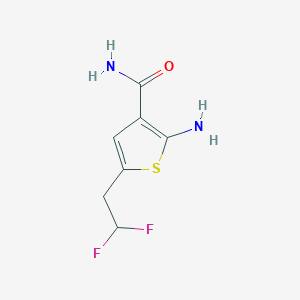
![3-Iodo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B11759140.png)
![3,7-dinitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11759148.png)
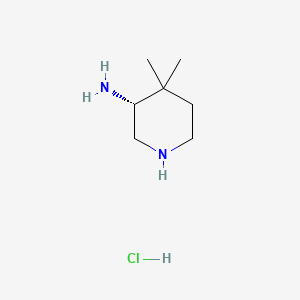
![2-Amino-3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}propanoic acid](/img/structure/B11759157.png)

